3-Bromo-2-difluoromethoxy-4-nitrotoluene
Description
3-Bromo-2-difluoromethoxy-4-nitrotoluene is a halogenated aromatic compound with a molecular formula of C₈H₅BrF₂NO₃. It features a toluene backbone substituted with a bromine atom at position 3, a difluoromethoxy group (-OCF₂H) at position 2, and a nitro group (-NO₂) at position 4.
Properties
IUPAC Name |
3-bromo-2-(difluoromethoxy)-1-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(12(13)14)6(9)7(4)15-8(10)11/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQOAAQXEAXVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-difluoromethoxy-4-nitrotoluene typically involves a multi-step process. One common method starts with the bromination of 2,3-difluoromethoxytoluene, followed by nitration. The bromination step introduces a bromine atom to the aromatic ring, and the nitration step adds a nitro group. The reaction conditions for these steps often involve the use of bromine or a brominating agent and nitric acid or a nitrating agent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-difluoromethoxy-4-nitrotoluene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Aromatic Substitution: Products include substituted aromatic compounds with various functional groups.
Reduction: The major product is 3-Bromo-2-difluoromethoxy-4-aminotoluene.
Oxidation: The major product is 3-Bromo-2-difluoromethoxy-4-nitrobenzoic acid.
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-2-difluoromethoxy-4-nitrotoluene is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts.
Biology and Medicine: In the pharmaceutical industry, this compound is used as a building block for the synthesis of antitumor agents and other therapeutic compounds. It has shown potential in preclinical studies for its anticancer and antibacterial activities.
Industry: In materials science, this compound is used to develop electronic devices, explosives, and propellants. In the defense industry, it can be used as an explosive for missiles.
Mechanism of Action
The mechanism of action of 3-Bromo-2-difluoromethoxy-4-nitrotoluene involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by inhibiting key enzymes or interfering with cellular processes. For example, its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares 3-Bromo-2-difluoromethoxy-4-nitrotoluene with structurally related compounds, emphasizing substituent positions, molecular properties, and applications:
Key Findings :
Positional Isomerism: Compounds like 2-Bromo-5-difluoromethoxy-4-nitrotoluene and 2-Bromo-3-difluoromethoxy-4-nitrotoluene demonstrate how shifting substituent positions alters steric and electronic profiles. For example, bromine at position 2 (instead of 3) may reduce accessibility for cross-coupling reactions.
Applications :
- 3-Bromo-4-Fluorotoluene is marketed for its stability in high-temperature reactions, contrasting with the difluoromethoxy-containing compounds, which may prioritize functional group compatibility in drug design.
- 4-Bromo-2-nitrotoluene and 3-Bromo-2-nitrotoluene are simpler analogs used in industrial intermediates but lack the fluorine-derived polarity and metabolic stability seen in difluoromethoxy variants.
Safety and Handling :
- 3-Bromo-2-nitrotoluene requires strict safety protocols due to its toxicity, suggesting that fluorinated analogs like the target compound may offer improved safety profiles owing to fluorine’s inertness.
Biological Activity
Overview
3-Bromo-2-difluoromethoxy-4-nitrotoluene is a nitroaromatic compound characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, and a nitro group on a toluene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science.
- Molecular Formula : C9H7BrF2N2O2
- Molecular Weight : 292.06 g/mol
- CAS Number : 1805527-24-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit key enzymes or interfere with cellular processes, leading to various pharmacological effects. Notably, its anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Anticancer Activity
Preclinical studies have demonstrated that this compound exhibits significant anticancer activity. The compound has been shown to:
- Induce apoptosis in various cancer cell lines.
- Inhibit tumor growth in animal models.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study A | MCF-7 | 15 | Apoptosis induction |
| Study B | HeLa | 10 | Growth inhibition |
| Study C | A549 | 12 | Cell cycle arrest |
Antibacterial Activity
In addition to its anticancer properties, this compound has shown potential antibacterial activity against various pathogens. Research indicates that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Table 2: Summary of Antibacterial Studies
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect Observed |
|---|---|---|
| E. coli | 32 µg/mL | Inhibition of growth |
| S. aureus | 16 µg/mL | Cell lysis |
| P. aeruginosa | 64 µg/mL | Reduced biofilm formation |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance:
- Study on Derivatives : A study investigated various substitutions on the aromatic ring, finding that certain derivatives exhibited improved anticancer potency compared to the parent compound.
- Mechanistic Insights : Another research effort provided insights into the mechanistic pathways through which the compound induces apoptosis, highlighting its role in mitochondrial dysfunction and oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
